molecular formula C20H13N3O3S2 B2567926 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 922057-66-7

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2567926
CAS No.: 922057-66-7
M. Wt: 407.46
InChI Key: KNLHQWNWCWZZAZ-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzothiazole ring These structural elements are known for their diverse biological activities and are often found in various pharmacologically active compounds

Mechanism of Action

While the specific mechanism of action for “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities .

Future Directions

Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities . Therefore, the future directions for “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzofuran, thiazole, and benzothiazole rings. Common synthetic strategies include:

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of its three distinct rings, which confer a wide range of biological activities. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-13-3-5-16-12(6-13)7-17(26-16)15-9-27-20(22-15)23-19(24)11-2-4-14-18(8-11)28-10-21-14/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHQWNWCWZZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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